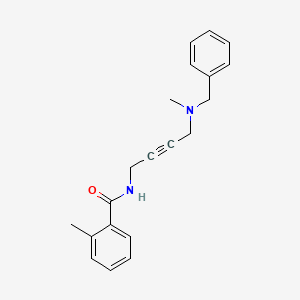

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methylbenzamide

Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methylbenzamide is a synthetic organic compound featuring a 2-methylbenzamide core linked to a but-2-yn-1-yl chain substituted with a benzyl(methyl)amino group.

Properties

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-17-10-6-7-13-19(17)20(23)21-14-8-9-15-22(2)16-18-11-4-3-5-12-18/h3-7,10-13H,14-16H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWSPCDBLIHICS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC#CCN(C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methylbenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the alkyne intermediate: This involves the reaction of a suitable alkyne precursor with a benzyl(methyl)amine derivative under specific conditions.

Coupling reaction: The alkyne intermediate is then coupled with 2-methylbenzoyl chloride in the presence of a base to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methylbenzamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methylbenzamide has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug discovery and development.

Industry: The compound’s unique properties make it useful in material science, including the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methylbenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s precise mode of action.

Comparison with Similar Compounds

Structural Analogues from the International Journal of Molecular Sciences (2013)

describes seven N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl) derivatives, including N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-methylbenzamide (compound 2). Key comparisons:

Peptoid-Based Histone Deacetylase Inhibitors ()

highlights N-(2-(tert-butylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-2-methylbenzamide (compound 2e), which shares the 2-methylbenzamide group but incorporates a hydroxycarbamoyl-benzyl substituent.

| Property | Target Compound (Inferred) | Compound 2e () |

|---|---|---|

| Functional Groups | Benzyl(methyl)amino | Hydroxycarbamoyl-benzyl |

| Melting Point | Not reported | 162–164°C |

| HPLC Purity | Not reported | 96.5–99% |

However, the tert-butylamino substituent in 2e may confer greater steric hindrance .

But-2-yn-1-yl Derivatives ()

describes N-(4-((4,5-dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide, which shares the but-2-yn-1-yl backbone but includes a dihydroisoxazolyloxy group.

| Property | Target Compound (Inferred) | Compound 10-C10 () |

|---|---|---|

| Backbone | But-2-yn-1-yl | But-2-yn-1-yl |

| Key Substituent | Benzyl(methyl)amino | Dihydroisoxazolyloxy |

| Synthetic Yield | Not reported | 10% |

The dihydroisoxazolyloxy group in 10-C10 may enhance metabolic stability compared to the target compound’s amino group. However, the low yield (10%) suggests synthetic challenges for alkynyl amines .

Crystallographic and Spatial Comparisons ()

analyzes 2-[N-(4-{4-[(2-hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol, which adopts a V-shaped conformation with π-π stacking interactions.

| Property | Target Compound (Inferred) | Compound in |

|---|---|---|

| Hydrogen Bonding | Possible N–H interactions | O—H⋯N observed |

| Crystal Packing | Likely influenced by substituents | Tight stacking along b-axis |

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and epigenetic modulation. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H23N3O

- Molecular Weight : 273.38 g/mol

- IUPAC Name : N-[4-(benzyl(methyl)amino)but-2-ynyl]-2-methylbenzamide

Research indicates that compounds similar to this compound may act as inhibitors of DNA methyltransferases (DNMTs), which are crucial for maintaining DNA methylation patterns that regulate gene expression. Inhibition of DNMTs can lead to the reactivation of silenced genes, particularly tumor suppressor genes, thereby exerting anti-cancer effects.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds with structural similarities exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar functional groups have shown micromolar IC50 values in leukemia and solid tumor cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 12 | KG-1 (Leukemia) | 0.9 | DNMT3A inhibition |

| 31 | HCT116 (Colon) | 10 | DNMT1 inhibition |

| 32 | MCF7 (Breast) | 15 | Histone methyltransferase inhibition |

These findings suggest that the compound may be effective in targeting multiple pathways involved in cancer progression.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on related compounds, highlighting key structural features that enhance biological activity:

- Aromatic Substituents : The presence of bulky aromatic groups increases binding affinity to DNMTs.

- Alkyne Linkers : The butynyl moiety contributes to enhanced solubility and bioavailability.

- Amide Functional Groups : These groups are critical for maintaining the structural integrity necessary for biological activity.

Case Study 1: Inhibition of DNMTs

In a study focused on the synthesis and evaluation of benzamide derivatives, it was found that certain analogs exhibited potent inhibitory activity against DNMT1 and DNMT3A. For example, compound 31 demonstrated an EC50 value of 0.9 μM against DNMT3A, indicating strong potential for therapeutic use in epigenetic therapies.

Case Study 2: Reactivation of Tumor Suppressor Genes

Another significant finding was the ability of these compounds to reactivate silenced genes in cancer cells. The re-expression of genes such as P16 and MLH1 was observed following treatment with these compounds, further supporting their role as potential anti-cancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.